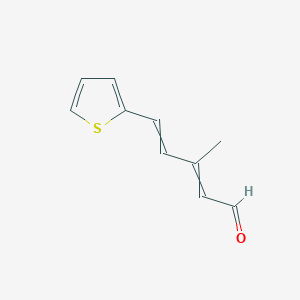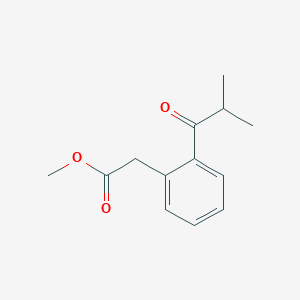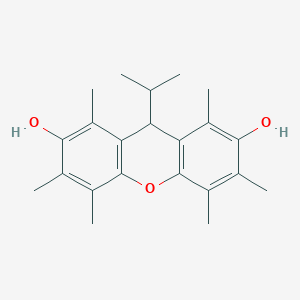
4,8,13,17-Tetraazaeicosane-1,20-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,13,17-Tetraazaeicosane-1,20-diamine is a polyamine compound with the molecular formula C40H96N14 and a molecular weight of 773.28 g/mol. This compound is part of the polypropylenimine dendrimer family, which are highly branched, tree-like molecules used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,13,17-Tetraazaeicosane-1,20-diamine typically involves the reaction of primary amines with acrylonitrile, followed by hydrogenation. The process begins with the formation of intermediate nitriles, which are then reduced to primary amines. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the reactions are carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,8,13,17-Tetraazaeicosane-1,20-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups react with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with catalysts like palladium on carbon or Raney nickel under elevated pressures and temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or amine oxides.
Reduction: Reduced amines or hydrogenated products.
Substitution: Substituted amines or amides.
Scientific Research Applications
4,8,13,17-Tetraazaeicosane-1,20-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for dendrimers and other complex molecules.
Biology: Employed in the study of cellular uptake and gene delivery due to its polyamine structure.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 4,8,13,17-Tetraazaeicosane-1,20-diamine involves its interaction with cellular membranes and nucleic acids. The polyamine structure allows it to bind to negatively charged molecules such as DNA and RNA, facilitating their transport across cell membranes . This property makes it useful in gene delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Polyethyleneimine (PEI): Another polyamine used in gene delivery and as a flocculant in water treatment.
Polyamidoamine (PAMAM) Dendrimers: Similar dendritic structures used in drug delivery and nanotechnology.
Tris(2-aminoethyl)amine (TREN): A smaller polyamine used in coordination chemistry and as a ligand.
Uniqueness
4,8,13,17-Tetraazaeicosane-1,20-diamine is unique due to its specific branching and molecular structure, which provides distinct properties such as higher solubility and better interaction with biological molecules compared to other polyamines .
Properties
CAS No. |
143085-74-9 |
|---|---|
Molecular Formula |
C16H40N6 |
Molecular Weight |
316.53 g/mol |
IUPAC Name |
N,N'-bis[3-(3-aminopropylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H40N6/c17-7-3-11-21-15-5-13-19-9-1-2-10-20-14-6-16-22-12-4-8-18/h19-22H,1-18H2 |
InChI Key |
GFSVBAWATFPNFU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCNCCCN)CNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)










![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)

